molecular formula C33H50N10O4S B12372441 Antibacterial agent 153

Antibacterial agent 153

Cat. No.: B12372441
M. Wt: 682.9 g/mol
InChI Key: IXWUQOLCQOFPMK-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 153 is a broad-spectrum antibacterial compound known for its efficacy in combating various bacterial infections. It acts primarily by targeting the bacterial cell membrane, leading to rapid bacterial cell death

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 153 involves the incorporation of phenothiazine-based cationic amphiphilic derivatives. The process typically includes the following steps:

    Formation of Phenothiazine Core: The phenothiazine core is synthesized through a series of condensation reactions involving aniline derivatives and sulfur.

    Incorporation of Arginine Residues: Arginine residues are incorporated into the phenothiazine core to enhance the compound’s amphiphilic properties. This step involves peptide coupling reactions under mild conditions.

    Final Assembly: The final product is obtained through purification and crystallization processes.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 153 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial agent 153 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of antibacterial agent 153 involves its interaction with the bacterial cell membrane. The compound disrupts the membrane integrity, leading to leakage of cellular contents and subsequent bacterial cell death. The molecular targets include membrane lipids and proteins, which are essential for maintaining membrane structure and function .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its broad-spectrum activity and rapid bactericidal action. Its unique phenothiazine-based structure allows for effective interaction with bacterial membranes, making it a promising candidate for further research and development .

Properties

Molecular Formula

C33H50N10O4S

Molecular Weight

682.9 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(10-heptylphenothiazin-2-yl)oxyacetyl]amino]pentanoyl]amino]pentanamide

InChI

InChI=1S/C33H50N10O4S/c1-2-3-4-5-8-19-43-25-13-6-7-14-27(25)48-28-16-15-22(20-26(28)43)47-21-29(44)41-24(12-10-18-40-33(37)38)31(46)42-23(30(34)45)11-9-17-39-32(35)36/h6-7,13-16,20,23-24H,2-5,8-12,17-19,21H2,1H3,(H2,34,45)(H,41,44)(H,42,46)(H4,35,36,39)(H4,37,38,40)/t23-,24-/m0/s1

InChI Key

IXWUQOLCQOFPMK-ZEQRLZLVSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.